REACTION_CXSMILES
|
[C:1]([O:4][CH:5]1[CH:12]2[CH:8]([O:9][CH2:10][CH2:11]2)[O:7][CH2:6]1)(=[O:3])[CH3:2].O.O.P([O-])(O)(O)=O.[Na+].C([O-])(O)=O.[Na+].ClCCl>O>[C:1]([O:4][C@@H:5]1[C@H:12]2[C@H:8]([O:9][CH2:10][CH2:11]2)[O:7][CH2:6]1)(=[O:3])[CH3:2] |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1COC2OCCC21
|
Name
|
Sodium dihydrogen phosphate dihydrate
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 40-45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
CAL-B enzyme (19.5 g) was added to the reaction mass
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temp.
|
Type
|
FILTRATION
|
Details
|
filtered through hyflow bed
|
Type
|
CUSTOM
|
Details
|
Dichloromethane layer was separated
|
Type
|
WASH
|
Details
|
washed with Sodium chloride solution (10%, 650 ml) and water (3×650 ml)
|
Type
|
CONCENTRATION
|
Details
|
Dichloromethane layer was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O[C@H]1CO[C@H]2OCC[C@H]21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |